Di-tert-hexyl disulphide

Description

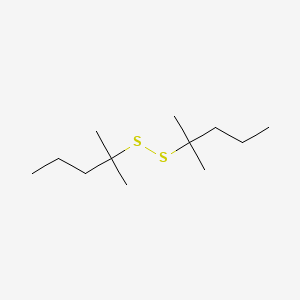

Structure

3D Structure

Properties

CAS No. |

94247-12-8 |

|---|---|

Molecular Formula |

C12H26S2 |

Molecular Weight |

234.5 g/mol |

IUPAC Name |

2-methyl-2-(2-methylpentan-2-yldisulfanyl)pentane |

InChI |

InChI=1S/C12H26S2/c1-7-9-11(3,4)13-14-12(5,6)10-8-2/h7-10H2,1-6H3 |

InChI Key |

LFRBEBAWOFBWRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)SSC(C)(C)CCC |

Origin of Product |

United States |

Ii. Synthesis Methodologies and Mechanistic Investigations of Di Tert Hexyl Disulphide

Oxidative Coupling of Thiols

The most prevalent strategy for the synthesis of di-tert-hexyl disulphide is the oxidation of tert-hexylthiol. This process involves the formation of a sulfur-sulfur bond through the removal of hydrogen atoms from two thiol molecules. A diverse array of oxidizing agents and catalytic systems has been developed to facilitate this coupling reaction, each with its own mechanistic nuances and practical applications.

Conventional methods for thiol oxidation have long been the cornerstone of disulphide synthesis. These approaches typically employ stoichiometric or catalytic amounts of well-established oxidizing agents, including transition metal compounds, peroxides, and halogen-based reagents.

Transition metal complexes are effective catalysts for the oxidative coupling of thiols due to their ability to cycle through multiple oxidation states, facilitating electron transfer processes. Various transition metals, including iron, copper, and cobalt, have been utilized for the synthesis of dialkyl disulphides. guidechem.comchemicalbook.com For sterically hindered thiols like tert-hexylthiol, the choice of metal and ligand can be critical to achieving high yields.

The general mechanism for transition metal-catalyzed thiol oxidation often involves the formation of a metal-thiolate complex. This intermediate then undergoes oxidation, either by an external oxidant or through a redox cycle involving the metal center itself, leading to the formation of a sulphenyl radical or a related reactive species. Subsequent dimerization of these species yields the disulphide and regenerates the active catalyst. For example, systems involving iron(III) chloride are thought to proceed via the reduction of Fe(III) to Fe(II) as the thiol is oxidized. organic-chemistry.org Similarly, copper(II) catalysts can be reduced to copper(I) during the catalytic cycle. researchgate.netgoogle.com The presence of bulky alkyl groups, such as the tert-hexyl group, can sterically hinder the approach of the thiol to the metal center, potentially slowing the reaction rate compared to less hindered thiols.

Below is a representative table of transition metal catalysts used for the synthesis of sterically hindered dialkyl disulphides, which are analogous to this compound.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ferric Chloride (FeCl₃) | Air | Methanol | Room Temp. | >90 | organic-chemistry.org |

| Cupric Chloride (CuCl₂) | Oxygen | Acetonitrile | 25-50 | ~95 | google.com |

| Cobalt(II) Phthalocyanine | Air | Toluene | 60 | High | nih.gov |

Note: This data is representative of sterically hindered dialkyl disulphides and serves as an illustrative guide for the synthesis of this compound.

Peroxides, particularly hydrogen peroxide (H₂O₂), are widely used as oxidants for the conversion of thiols to disulphides due to their low cost and the formation of water as the only byproduct. researchgate.net These reactions can be performed with or without a catalyst. nih.gov The uncatalyzed reaction is often slow, but the rate can be significantly increased by the presence of catalysts such as iodide ions or certain metal complexes. organic-chemistry.org

The mechanism of thiol oxidation by hydrogen peroxide is complex and has been the subject of detailed investigation. nih.govsigmaaldrich.com In aqueous solutions, the reaction is understood to proceed via a nucleophilic attack of the thiolate anion on the peroxide oxygen, leading to the formation of a sulfenic acid intermediate (RSOH). This intermediate then rapidly reacts with another thiol molecule to produce the disulphide and water. The steric bulk of the tert-hexyl group may influence the rate of both the initial nucleophilic attack and the subsequent condensation step. For tertiary thiols, over-oxidation to sulfonic acids can be a competing side reaction, although this is generally less of a concern under controlled conditions. biolmolchem.com

The use of organic peroxides, such as di-tert-butyl peroxide (DTBP), can also initiate thiol oxidation, often through a radical-based mechanism, especially at elevated temperatures. organic-chemistry.orgnih.gov

| Peroxide | Catalyst | Solvent | Temperature (°C) | Reaction Time | Reference |

| Hydrogen Peroxide (30% aq.) | Sodium Iodide (catalytic) | Solvent-free | Room Temp. | 30 min | organic-chemistry.org |

| Hydrogen Peroxide | None | Trifluoroethanol | Room Temp. | < 1 hr | organic-chemistry.org |

| Di-tert-butyl Peroxide | None | Cyclohexane | 120 | 24 hr | nih.gov |

Note: This table illustrates typical conditions for peroxide-initiated oxidation of thiols.

Halogens, such as iodine (I₂) and bromine (Br₂), are effective reagents for the oxidative coupling of thiols to disulphides. stackexchange.com These reactions are typically fast, high-yielding, and proceed under mild conditions. chemicalbook.com Iodine, in particular, is a widely used oxidant for this transformation. nih.gov The reaction is often carried out in an organic solvent, and in some cases, the presence of a base is beneficial to neutralize the hydrogen halide byproduct.

The mechanism of halogen-mediated thiol oxidation is believed to involve the formation of a sulfenyl halide intermediate (R-S-X). rsc.org This intermediate is highly electrophilic and readily reacts with a second molecule of the thiol (or thiolate) to form the disulphide and two equivalents of the hydrogen halide. The reaction is generally very clean, and the steric hindrance of the tert-hexyl group is not typically a major impediment to this reaction pathway.

| Halogen | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Iodine (I₂) | Ethanol | None | Room Temp. | >95 | nih.gov |

| Bromine (Br₂) | Dichloromethane | Triethylamine | 0 to Room Temp. | High | chemicalbook.com |

| Iodine (I₂) | Wet Acetonitrile | None | Room Temp. | Excellent | researchgate.net |

Note: The data presented is characteristic of halogen-mediated oxidations of various thiols.

N-halo reagents, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are versatile reagents in organic synthesis, capable of acting as sources of electrophilic halogens or as mild oxidizing agents. wikipedia.orgorganic-chemistry.org NBS, in particular, has been employed for the oxidation of thiols to disulphides. nih.gov These reagents offer advantages in terms of ease of handling compared to elemental halogens.

The reaction of a thiol with an N-halo reagent like NBS is thought to proceed through a mechanism similar to that of elemental halogens. The thiol attacks the halogen atom of the N-halo reagent, leading to the formation of a sulfenyl halide intermediate and the corresponding succinimide. The sulfenyl halide then reacts with another thiol molecule to yield the disulphide. The reaction conditions are typically mild, and the byproducts are easily removed.

| N-Halo Reagent | Solvent | Temperature (°C) | Reaction Time | Reference |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Room Temp. | < 1 hr | nih.gov |

| N-Chlorosuccinimide (NCS) | Dichloromethane | 0 to Room Temp. | Variable | organic-chemistry.org |

Note: This table provides general conditions for the use of N-halo reagents in thiol oxidations.

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. For the synthesis of this compound, these advanced approaches focus on minimizing waste, avoiding hazardous reagents, and improving reaction efficiency.

Green chemistry principles have been applied to the synthesis of dialkyl disulphides, including the use of water as a solvent and the development of recyclable catalytic systems. tandfonline.comtandfonline.comrsc.org For instance, the oxidation of thiols can be carried out in aqueous media, reducing the reliance on volatile organic solvents. tandfonline.com

Aerobic oxidation, which utilizes molecular oxygen from the air as the terminal oxidant, represents a highly attractive green alternative. rsc.org These reactions are often catalyzed by transition metal complexes or other catalysts that can activate molecular oxygen. nih.govscispace.com Gold nanoparticles supported on ceria, for example, have been shown to be effective catalysts for the aerobic oxidation of thiols under solvent-free conditions or in water. scispace.com

The use of ultrasound has also been shown to significantly accelerate the air oxidation of thiols in the presence of a base, allowing for rapid and efficient disulphide synthesis at room temperature. rsc.org This sonochemical approach can enhance mass transfer and generate reactive radical species, thereby increasing the reaction rate. These advanced methods, while not yet specifically documented for this compound, offer promising avenues for its clean and efficient synthesis.

Challenges and Innovations in Synthesis Efficiency

The primary challenge in the synthesis of this compound is the significant steric hindrance imposed by the two tertiary hexyl groups. chemicalbook.comgoogle.com This steric bulk can impede the approach of reactants to the sulfur atoms, slowing down the rate of disulfide bond formation and favoring side reactions. Consequently, forcing conditions such as high temperatures and long reaction times are often required, which can lead to decomposition and reduced yields. chemicalbook.com

Innovations to enhance synthesis efficiency have focused on several key areas:

Catalyst Development: The design of more efficient phase transfer catalysts with improved lipophilicity and stability can enhance the transfer of the thiolate anion into the organic phase, thereby increasing the reaction rate.

Novel Reagents: The use of alternative sulfur sources and oxidizing agents that are more reactive under milder conditions can help to circumvent the need for harsh reaction parameters. organic-chemistry.org

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and safety, especially for exothermic reactions. scispace.com

Combined Methodologies: As demonstrated by the use of microwave-assisted phase transfer catalysis, the combination of different advanced synthetic techniques can lead to synergistic effects, resulting in highly efficient and rapid synthetic protocols. chemicalbook.com

Mechanistic Pathways of Disulphide Formation

The formation of a disulfide bond can proceed through several mechanistic pathways, primarily dictated by the reaction conditions and the nature of the starting materials. For sterically hindered compounds like this compound, understanding these mechanisms is crucial for optimizing synthetic strategies.

Nucleophilic Thiolate Attack Mechanisms

A common and fundamental pathway for disulfide formation is the nucleophilic attack of a thiolate anion on an electrophilic sulfur species. nih.gov This reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov In this process, the deprotonated thiol (thiolate) acts as the nucleophile, attacking a sulfur atom of another molecule, such as a sulfenyl halide or another disulfide.

The SN2 reaction proceeds through a trigonal bipyramidal transition state, where the attacking nucleophile and the leaving group are positioned 180° apart. nih.gov For sterically hindered thiols, the bulky alkyl groups can significantly slow down the rate of this reaction by sterically impeding the backside attack required for the SN2 mechanism. youtube.com The reactivity of the thiolate is also influenced by its basicity and the solvent environment.

The formation of a mixed disulfide is often an intermediate step, which can then be attacked by another thiolate to yield the symmetrical disulfide. nih.gov The stability of the leaving group and the electrophilicity of the sulfur atom being attacked are also critical factors that influence the reaction rate. nih.gov

Radical Polymerization and Initiator Systems

Disulfide bonds can also be formed through radical-mediated processes. In these reactions, a thiyl radical (RS•) is generated, typically through the homolytic cleavage of a thiol S-H bond or a disulfide S-S bond, often initiated by heat, light, or a radical initiator. mdpi.com These highly reactive thiyl radicals can then combine to form a disulfide bond.

While the term "radical polymerization" in this context does not typically refer to the formation of a long-chain polymer, it describes a chain reaction mechanism where radicals propagate. An initiator, such as an azo compound or a peroxide, can be used to generate the initial radical species. nih.gov The generated thiyl radical can then participate in a series of propagation steps, leading to the formation of the disulfide product.

The efficiency of radical-initiated disulfide synthesis can be influenced by the stability of the thiyl radical and the reaction conditions. For sterically hindered thiols, the formation of the corresponding stable tertiary alkyl radicals might influence the reaction pathway.

Electron Transfer Processes in Disulphide Synthesis

Electron transfer processes represent another important mechanistic avenue for disulfide bond formation. organic-chemistry.org This can involve the oxidation of thiols, where electrons are transferred from the sulfur atoms to an oxidizing agent. A variety of oxidizing agents can be employed, ranging from metal salts to organic oxidants. chemicalbook.com

The mechanism can involve a single-electron transfer (SET) to generate a thiyl radical, which then dimerizes, or a two-electron process leading directly to the disulfide. The specific pathway is dependent on the redox potentials of the thiol and the oxidizing agent. Biomimetic flavin catalysts, for example, can facilitate the transfer of electrons from iodine to promote the green oxidative synthesis of disulfides from thiols. organic-chemistry.org In some cases, electrochemical methods can be used to precisely control the electron transfer process, offering a clean and efficient route to disulfide synthesis.

Iii. Reactivity and Reaction Dynamics of Di Tert Hexyl Disulphide

Disulphide Exchange Reactions

Disulphide exchange reactions are fundamental to the chemistry of the S-S bond, allowing for the cleavage and formation of new disulphide linkages. These reactions can be broadly categorized into thiol-disulphide exchanges and disulphide-disulphide metathesis.

Thiol-Disulphide Exchange Kinetics

Thiol-disulphide exchange is a common reaction wherein a thiol (R'-SH) interacts with a disulphide (R-S-S-R) to form a new disulphide (R-S-S-R') and a new thiol (R-SH). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.org The key step involves the attack of a thiolate anion (R'-S⁻) on one of the sulfur atoms of the disulphide bond. This forms a transient, linear tri-sulfur intermediate, which then resolves by breaking the original S-S bond and releasing a new thiolate. nih.gov

For Di-tert-hexyl disulphide, the bulky tert-hexyl groups would sterically hinder the approach of the incoming nucleophilic thiolate, likely resulting in slower reaction kinetics compared to linear or less branched alkyl disulphides.

Influence of Chemical Environment

The rate of thiol-disulphide exchange is highly sensitive to the surrounding chemical environment, including pH, solvent, and temperature. nih.govresearchgate.net

Solvent: The reaction can be influenced by solvent polarity. Hydrophobic or nonpolar environments can enhance the reaction rate by stabilizing the transition state, where the charge is more distributed than in the reactant state. researchgate.net

Temperature: Like most chemical reactions, the rate of thiol-disulphide exchange increases with temperature. Studies on various peptides have shown that the reaction follows Arrhenius behavior, indicating a consistent reaction mechanism across a range of temperatures. nih.gov

Table 1: Influence of Chemical Environment on Thiol-Disulphide Exchange Rate

| Factor | Effect on Reaction Rate | Rationale |

| Increasing pH | Increases | Increases the concentration of the nucleophilic thiolate anion. nih.gov |

| Solvent Polarity | Rate is often higher in nonpolar solvents | Hydrophobic environments can stabilize the charge-distributed transition state. researchgate.net |

| Increasing Temperature | Increases | Provides more kinetic energy to overcome the activation energy barrier, consistent with Arrhenius behavior. nih.gov |

Force-Dependent Reaction Kinetics

Recent advancements in single-molecule force spectroscopy have revealed that mechanical force can directly influence the kinetics of chemical reactions, including thiol-disulphide exchange. nih.govpnas.org When a stretching force is applied to a disulphide bond, the rate of its reduction by a thiol increases exponentially. pnas.org

This phenomenon occurs because the applied force helps to overcome the activation energy barrier of the reaction. researchgate.net The mechanical stretching lengthens the S-S bond, moving its geometry closer to that of the SN2 transition state, thus lowering the energy required for the reaction to proceed. nih.govpnas.org Research has demonstrated that the reaction rate can increase by a factor of 10 over an applied force range of 300 piconewtons (pN). nih.govpnas.orgresearchgate.net This force-catalyzed reaction pathway is crucial in biological systems where proteins are under mechanical stress. pnas.org

Table 2: Effect of Applied Force on Disulphide Reduction Rate

| Applied Force (pN) | Relative Rate Increase | Key Finding |

| 100 - 400 | Exponential (10-fold over 300 pN) | Mechanical force lowers the activation energy by deforming the S-S bond towards its transition state geometry. nih.govresearchgate.net |

Disulphide-Disulphide Metathesis and Radical Pathways

Disulphide-disulphide metathesis is an exchange reaction between two different disulphide molecules (A-S-S-A and B-S-S-B) to form an unsymmetrical disulphide (A-S-S-B). This process is typically not spontaneous and requires an initiator to proceed, often via a radical mechanism. researchgate.netresearchgate.net

The reaction can be initiated by stimuli such as UV light, heat, or a chemical radical initiator. rsc.orgrsc.org The initiator causes the homolytic cleavage of a disulphide bond, generating two thiyl radicals (RS•). researchgate.net This thiyl radical can then attack another disulphide molecule, leading to a chain reaction that results in the scrambling or "metathesis" of the disulphide pairs until an equilibrium mixture is reached. rsc.orgpnas.org

Table 3: Initiation Methods for Disulphide-Disulphide Metathesis

| Initiation Method | Mechanism | Notes |

| UV Irradiation | Homolytic cleavage of the S-S bond by photochemical energy. rsc.org | Allows for spatial and temporal control of the reaction. |

| Ultrasound | Sonication can induce bond cleavage to generate radical intermediates. researchgate.net | A mechanical method for initiating the exchange. |

| Radical Initiators | Chemicals like hydroxy(tosyloxy)iodobenzene (HTIB) generate radicals that initiate the exchange cascade. pnas.org | Offers a chemical approach that can proceed under biocompatible conditions. |

Oxidative Transformations

Disulphide bonds can undergo oxidation to form various sulfur oxides. For this compound, this would involve the stepwise oxidation of one or both sulfur atoms.

Formation of Sulfoxides and Sulfones

The oxidation of a disulphide first yields a thiosulfinate (the disulphide equivalent of a sulfoxide), which has the structure R-S(O)-S-R. Further oxidation leads to the more stable thiosulfonate (the disulphide equivalent of a sulfone), with the structure R-S(O)₂-S-R. nih.govresearchgate.net

Achieving selective oxidation to the thiosulfinate requires careful control of the reaction conditions, most importantly the stoichiometry of the oxidizing agent. Using one equivalent of a mild oxidant, such as hydrogen peroxide in the presence of a catalyst, can favor the formation of the thiosulfinate. nih.gov The use of stronger oxidants or an excess of the oxidizing agent will typically lead to the overoxidation of the thiosulfinate to the more stable thiosulfonate. researchgate.net

Table 4: Oxidizing Agents for Disulphide Transformation

| Oxidizing Agent | Typical Product(s) | Conditions |

| Hydrogen Peroxide (H₂O₂) (1 equiv.) with catalyst | Thiosulfinate | Controlled stoichiometry is crucial to prevent overoxidation. nih.gov |

| Peracids (e.g., m-CPBA) | Thiosulfinate and/or Thiosulfonate | Product depends on stoichiometry and reaction time. |

| Excess H₂O₂ or stronger oxidants | Thiosulfonate | Drives the reaction to the higher oxidation state. researchgate.net |

Catalytic Oxidation Pathways

The oxidation of dialkyl disulphides, including this compound, typically involves the addition of oxygen atoms to the sulfur atoms, leading to products such as thiolsulfinates (R-S(O)-S-R) and further to thiolsulfonates (R-S(O)₂-S-R). Direct oxidation with common oxidants can be slow or lead to over-oxidation and side products. mdpi.combiolmolchem.com Consequently, catalytic systems are often employed to achieve higher selectivity and efficiency under milder conditions.

Various metal-based and non-metal catalysts have been shown to be effective for the oxidation of disulfides. For instance, vanadium complexes, such as bis(acetylacetonato)oxovanadium, have been used to catalyze the oxidation of similar molecules like di-tert-butyl disulfide to the corresponding chiral thiosulfinate using hydrogen peroxide as the oxidant. nih.gov The mechanism may involve competing pathways, with the catalyst facilitating a selective oxidation route. nih.gov Other transition metals, including molybdenum, rhenium, and tungsten, also catalyze the oxidation of disulfides with peroxides. mdpi.com

Cyclic seleninate esters can act as catalysts, mimicking the function of the selenoenzyme glutathione (B108866) peroxidase. mdpi.com They facilitate the oxidation of disulfides with hydrogen peroxide, primarily yielding thiolsulfinates. mdpi.com The reactivity in catalytic oxidation often correlates with the electron density at the sulfur atom; molecules with more electron-rich sulfur atoms tend to oxidize more rapidly. berkeley.edu

| Catalyst System | Oxidant | Primary Product | Reference |

|---|---|---|---|

| Vanadium Complexes (e.g., VO(acac)₂) | Hydrogen Peroxide (H₂O₂) | Thiolsulfinate | nih.gov |

| Cyclic Seleninate Esters | Hydrogen Peroxide (H₂O₂) | Thiolsulfinate | mdpi.com |

| Rhenium Catalysts | Sulfoxides | Thiolsulfinate | mdpi.com |

| Molybdenum Catalysts | tert-Butyl Hydroperoxide | Sulfoxide/Sulfone | mdpi.comberkeley.edu |

Reductive Transformations

The most characteristic reductive transformation of this compound is the cleavage of the sulfur-sulfur bond to yield two molecules of the corresponding thiol, tert-hexylthiol. This conversion is a fundamental redox reaction in sulfur chemistry. youtube.comlibretexts.org The mechanism of this reduction often proceeds via a nucleophilic attack on one of the sulfur atoms, following an SN2-type pathway. libretexts.orgresearchgate.net

In this SN2 mechanism, a nucleophile (Nu⁻) attacks one of the sulfur atoms of the disulphide bond. This sulfur atom acts as the electrophilic center. The attack results in the cleavage of the S-S bond, where the other sulfur atom and its attached alkyl group act as the leaving group in the form of a thiolate anion (RS⁻). libretexts.org

Common reducing agents for this transformation include phosphines, like trimethylphosphine (B1194731) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and thiols. researchgate.net When a phosphine (B1218219) is used, the reaction proceeds through a phosphonium-thiol cation intermediate, which then typically undergoes hydrolysis in the presence of a protic solvent to yield the phosphine oxide and the thiolate. researchgate.net

This compound can react with sulfhydryl compounds (thiols) in a process known as thiol-disulphide exchange. libretexts.org This is a reversible reaction where the thiol group of one molecule attacks the disulphide bond of another. The reaction proceeds through a series of SN2-like displacements. libretexts.org

The process begins when a thiolate anion (R'S⁻) from a sulfhydryl compound acts as a nucleophile, attacking one of the sulfur atoms of the this compound (R-S-S-R, where R is tert-hexyl). This forms a new, mixed disulphide (R-S-S-R') and releases a tert-hexylthiolate anion (RS⁻). libretexts.org This exchange is crucial in biological systems, where the concentration of reduced glutathione (GSH) helps maintain intracellular proteins in their reduced, free thiol state by reducing any formed disulphide bonds. libretexts.orgnih.gov The equilibrium of the reaction depends on the relative concentrations and reduction potentials of the thiols and disulphides involved.

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1 | Nucleophilic Attack | R'-S⁻ + R-S-S-R | [R'-S-S(R)-R]⁻ (Transition State) |

| 2 | Bond Cleavage | [R'-S-S(R)-R]⁻ (Transition State) | R'-S-S-R + R-S⁻ |

R = tert-hexyl; R' = alkyl or aryl group of the interacting sulfhydryl compound

Nucleophilic Substitution Reactions

The sulfur atoms in this compound can act as electrophilic centers in nucleophilic substitution reactions. libretexts.orgthermofisher.com This reactivity is central to the disulphide bond cleavage and exchange reactions discussed previously. The reaction is characterized by an electron-rich nucleophile attacking one of the sulfur atoms, which leads to the displacement of the other sulfur atom as part of a thiolate leaving group. libretexts.org

This process is effectively an SN2 displacement on a sulfur atom. libretexts.orgresearchgate.net The susceptibility of the disulphide bond to nucleophilic attack allows for a variety of transformations. Besides thiols and phosphines, other nucleophiles can also cleave the S-S bond, although the efficiency may vary. The stability of the resulting thiolate leaving group (tert-hexylthiolate) influences the feasibility of the reaction.

Radical Reactions and Spin-Center Shifts

The disulphide bond of this compound can undergo homolytic cleavage when exposed to energy sources like heat or UV light, resulting in the formation of two tert-hexylthiyl radicals (t-Hex-S•). nih.gov These thiyl radicals are spin-centered species that are highly reactive and can initiate or participate in a variety of radical chain reactions. nih.govmdpi.com

Once formed, these thiyl radicals can engage in several pathways:

Addition to Unsaturated Bonds: Thiyl radicals can add to alkenes, alkynes, or other unsaturated systems. This is a key step in thiol-ene polymerizations and other radical-mediated C-S bond-forming reactions. mdpi.comrsc.org

Hydrogen Abstraction: They can abstract hydrogen atoms from other molecules, generating a thiol (t-Hex-SH) and a new carbon-centered radical.

Recombination: Two thiyl radicals can recombine to reform the disulphide bond.

The generation of thiyl radicals from disulphides can also be facilitated by photoredox catalysis, which allows the reactions to proceed under mild conditions using visible light. acs.orgmdpi.com This approach has expanded the utility of disulphides as sources of thiyl radicals for various organic transformations. nih.gov

Despite a thorough search for scientific literature and data, there is a notable lack of specific information available on the chemical compound “this compound” within the context of the advanced applications outlined in the provided structure. Research databases and chemical literature primarily focus on other dialkyl disulfides, such as di-tert-butyl disulfide, or discuss the applications of disulfide bonds in a general sense without specific reference to the di-tert-hexyl variant.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound. The available data does not support a detailed discussion of its specific roles in the formation of other sulfur-containing compounds, as a precursor for advanced organic intermediates, its involvement in complex conjugate formation, or its application in dynamic covalent chemistry for self-healing polymers and elastomers.

Iv. Advanced Applications in Chemical Research and Materials Science

Materials Science and Engineering

Dynamic Covalent Chemistry in Polymers and Elastomers

Network Reconfiguration Mechanisms

Covalent adaptable networks (CANs) are a class of polymers that can rearrange their crosslinked network structure in response to an external stimulus, such as heat or light. rsc.orgnorthwestern.edumdpi.comwikipedia.org This property allows them to be reprocessed, repaired, and recycled, unlike traditional thermoset polymers. Disulfide bonds are a common type of dynamic covalent bond used in the design of CANs. The reconfiguration mechanism in disulfide-containing CANs typically involves disulfide exchange reactions, which can proceed through either an associative or dissociative pathway.

At elevated temperatures, the disulfide bonds can undergo homolytic cleavage to form thiyl radicals. These radicals can then react with other disulfide bonds, leading to a rearrangement of the crosslinks throughout the polymer network. This dynamic process allows the material to flow and adopt a new shape, which becomes fixed upon cooling. While this is a known mechanism for polymers containing disulfide crosslinkers, specific studies on poly(hexyl methacrylate) networks crosslinked with other disulfide-containing molecules have been reported, but research explicitly detailing the use of Di-tert-hexyl disulphide in covalent adaptable networks and its specific network reconfiguration mechanisms has not been identified. rsc.orgnorthwestern.edu

Stimulus-Responsive Materials (e.g., Redox-Responsive)

Stimulus-responsive materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli. Disulfide bonds are widely incorporated into polymers to create redox-responsive materials. nih.govrsc.orgnih.govresearchgate.netrsc.org These materials are of particular interest in biomedical applications, such as drug delivery, where the disulfide linkages can be cleaved in the reducing environment of the cell, leading to the release of a therapeutic agent. nih.gov

The redox-responsive behavior of disulfide-containing polymers is based on the reversible cleavage of the disulfide bond to form two thiol groups in the presence of a reducing agent, such as glutathione (B108866), which is found in high concentrations inside cells. nih.gov This cleavage can cause the disassembly of a polymer nanoparticle or the degradation of a hydrogel, triggering the release of an encapsulated drug. While the synthesis and application of various redox-responsive polymers containing disulfide bonds have been extensively studied, there is no specific research available on the synthesis or application of this compound as a component in stimulus-responsive materials. rsc.orgnih.govresearchgate.netrsc.org

Precursors for Two-Dimensional Materials Synthesis

Two-dimensional (2D) materials, such as transition metal dichalcogenides (TMDs), are of great interest for their unique electronic and optical properties. The synthesis of these materials often requires precursors that can deliver the chalcogen element, such as sulfur, in a controlled manner.

Atomic layer deposition (ALD) is a thin-film deposition technique that allows for the precise control of film thickness and composition at the atomic level. In the synthesis of TMDs like molybdenum disulfide (MoS₂), a metal precursor and a sulfur precursor are alternately pulsed into a reaction chamber. While hydrogen sulfide (B99878) (H₂S) is a common sulfur precursor, its toxicity and hazardous nature have led to a search for alternatives. digitellinc.comucc.ie

A related compound, di-tert-butyl disulfide, has been successfully used as a liquid-phase sulfur precursor in the plasma-enhanced ALD (PEALD) of MoS₂ and other TMDs. digitellinc.comucc.ie However, there is no available research that demonstrates the use of this compound as a precursor in the atomic layer deposition of transition metal dichalcogenides.

Anion exchange is a synthetic route used to transform pre-synthesized nanoparticles of one composition into another by exchanging the anions in the crystal lattice. This method has been used to convert metal oxide nanoparticles into metal sulfide nanoparticles.

For instance, di-tert-butyl disulphide has been demonstrated as a highly reactive sulfur precursor for the chemical transformation of zinc oxide (ZnO) nanoparticles into zinc sulfide (ZnS) nanoparticles. researchgate.netrsc.org This process involves the exchange of oxygen anions in the ZnO lattice with sulfur anions from the disulfide precursor. There are currently no published studies on the use of this compound in anion exchange reactions for nanoparticle transformation.

Lubricant Additives Research

Disulfides and polysulfides are known to be effective lubricant additives, particularly in applications requiring extreme pressure and anti-wear properties.

The performance of a lubricant at high temperatures is critically dependent on its thermal and oxidative stability. Lubricant degradation can lead to the formation of sludge and varnish, an increase in viscosity, and a loss of performance. researchgate.netncsu.eduncsu.eduresearchgate.net Sulfur-containing additives can enhance the thermal stability of lubricants by forming protective films on metal surfaces.

The thermal stability of disulfide compounds in lubricant applications is a key parameter. For example, di-tert-butyl polysulfide is used as an additive in automotive gear oils and greases and has a defined thermal decomposition temperature. cpchem.comchempoint.com However, specific data on the thermal stability and degradation mechanisms of this compound in high-temperature lubrication applications is not available in the scientific literature. General studies on the degradation of lubricants show that high temperatures lead to pyrolysis, oxidation, and polymerization, resulting in the formation of various degradation products such as alcohols, aldehydes, acids, and esters. researchgate.net

Performance Evaluation in Base Oils

The fundamental mechanism through which dialkyl disulfides, including this compound, protect metallic surfaces is via the formation of a protective film resulting from tribochemical reactions at the contact interface. escholarship.orgresearchgate.net The heat generated by friction between moving parts provides the activation energy required to initiate a chemical reaction between the disulfide additive and the metal surface. stle.org This process leads to the formation of a sacrificial layer, typically composed of iron sulfides, which has a lower shear strength than the base metal. This film effectively prevents adhesive wear and potential seizure of the mechanical components. koehlerinstrument.comresearchgate.net

While specific research data detailing the performance of this compound in various base oils is not extensively available in public literature, the performance characteristics of analogous dialkyl disulfides can offer valuable insights into its anticipated behavior. Factors such as the length and branching of the alkyl chains in these compounds can affect their solubility in the base oil, their thermal stability, and their reactivity with metal surfaces. Consequently, data from structurally similar compounds can serve as a reasonable proxy for performance evaluation.

Detailed Research Findings from Analogous Compounds

Studies conducted on other organo-disulfides, such as unsymmetrical dodecyl octyl disulfide (DDODS) and dibenzyl disulfide (DBDS) in a naphthenic base oil (NBO), have substantiated the efficacy of such compounds as AW and EP additives. researchgate.net These investigations highlight that the formation of a sulfur-based tribofilm on the metal surface is a critical factor in enhancing the lubricant's protective properties. researchgate.net

The performance of these additives is commonly assessed using standardized methodologies, such as the four-ball test. This test measures key parameters like the weld load, which is indicative of the lubricant's extreme pressure capabilities, and the wear scar diameter, which provides a measure of its antiwear characteristics.

Performance Data of Analogous Disulfide Additives in Naphthenic Base Oil

| Additive | Concentration in NBO | Weld Load (N) | Wear Scar Diameter (mm²) | Reference |

|---|---|---|---|---|

| Dodecyl Octyl Disulfide (DDODS) | Not Specified | 1961 | 9 | researchgate.net |

| Dibenzyl Disulfide (DBDS) | Not Specified | 1961 | 6 | researchgate.net |

The presented data demonstrates that disulfide additives can substantially improve the extreme pressure and antiwear properties of a base oil. The superior antiwear performance of DBDS, evidenced by a smaller wear scar area, is attributed to its molecular structure and its resultant effectiveness in forming a robust protective film. researchgate.net

The selection of the base oil is also a critical determinant in the final performance of the formulated lubricant. sae.org The solubility and stability of the disulfide additive can differ in various base oils, such as mineral oils, synthetic esters, or polyalphaolefins (PAOs), which consequently impacts the efficiency of protective film formation. testoil.comresearchgate.net For example, the performance of molybdenum dialkyldithiocarbamate, another sulfur-containing additive, has been shown to be significantly influenced by the type of base oil in which it is dispersed. sae.org

V. Analytical and Spectroscopic Characterization Techniques for Research

Chromatographic Methodologies

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a volatile and semi-volatile compound like Di-tert-hexyl disulphide, both gas and liquid chromatography play crucial roles.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile sulfur compounds, including disulfides. In this method, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.

For the analysis of this compound, a non-polar or semi-polar capillary column is typically employed. The retention time of the compound is influenced by the column temperature, carrier gas flow rate, and the column's stationary phase. While specific retention time data for this compound is not widely published, it can be estimated based on its molecular weight and boiling point relative to other known sulfur compounds.

Table 1: Typical GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Typical Value/Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

This table presents typical starting parameters for the GC-MS analysis of volatile sulfur compounds; optimization for this compound would be necessary.

High-performance liquid chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. It is particularly useful for less volatile compounds or for samples that are not suitable for GC analysis. For disulfides, reversed-phase HPLC is a common approach.

In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, which is a non-polar molecule, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be appropriate. The addition of a small amount of acid, such as formic acid, can improve peak shape. researchgate.net

Table 2: Illustrative HPLC Conditions for Disulfide Separation

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |

| Column Temperature | 30 °C |

This table provides a general set of conditions for the HPLC separation of disulfides; specific parameters for this compound would require method development.

This compound can exist as various structural isomers depending on the arrangement of the hexyl groups. These isomers may have very similar physical properties, making their separation challenging. High-resolution capillary GC columns with specialized stationary phases can often resolve closely related isomers.

Inconsistent retention times can be a challenge in chromatographic analysis. nih.gov This can be caused by factors such as column degradation, changes in mobile phase composition, or variations in temperature and flow rate. To address these discrepancies, careful method validation, regular system maintenance, and the use of internal standards are crucial. For complex isomer separations, optimizing the chromatographic conditions, such as the temperature gradient in GC or the mobile phase composition in HPLC, is essential to achieve baseline resolution. nih.gov

Spectroscopic Techniques

Spectroscopic techniques provide detailed information about the molecular structure and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-S | - | ~50-60 |

| CH₂ adjacent to C-S | ~1.5-1.7 | ~35-45 |

| Other CH₂ | ~1.2-1.4 | ~20-35 |

| CH₃ | ~0.8-1.0 | ~14 |

| tert-C CH₃ | ~1.1-1.3 | ~25-30 |

These are estimated chemical shift ranges based on general principles and data from similar compounds. Actual values may vary.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. The fragmentation pattern is often characteristic of the compound's structure. Cleavage of the S-S bond and C-S bonds are common fragmentation pathways for disulfides. The fragmentation of dialkyl disulfides often involves the formation of alkylthiyl radicals and subsequent rearrangements.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) can provide a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence.

Table 4: Expected Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment |

| 234 | [M]⁺ (Molecular Ion) |

| 117 | [C₆H₁₃S]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 57 | [C₄H₉]⁺ |

This table presents plausible fragments based on the structure of this compound and general fragmentation patterns of disulfides.

UV-Vis Absorption and Photoluminescence Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. For dialkyl disulfides, the characteristic absorption is associated with the excitation of an electron from a non-bonding orbital of the sulfur atom to an antibonding sigma orbital of the sulfur-sulfur bond (n -> σ*).

UV-Vis Absorption of Dialkyl Disulfides

Photoluminescence Spectroscopy

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, provides insights into the de-excitation pathways of a molecule after it has absorbed light. Currently, there is a lack of specific research findings on the photoluminescence properties of this compound in the scientific literature.

A summary of typical UV-Vis absorption characteristics for analogous dialkyl disulfides is presented in the table below.

| Compound | Absorption Maximum (λmax) | Molar Absorptivity (ε) | Solvent |

| General Dialkyl Disulfides | ~250 nm | Weak | Not specified |

| Dimethyl Disulfide | Onset at 320 nm | Not specified | Not specified |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition profile of a compound.

While specific TGA data for this compound is not available, studies on analogous dialkyl disulfides provide valuable insights into its expected thermal behavior. The thermal stability of dialkyl disulfides is influenced by the nature of the alkyl groups. For instance, the thermal decomposition of dimethyl disulfide occurs readily in the temperature range of 316–373°C. researchgate.net A kinetic study of the thermal decomposition of various dialkyl disulfides, including di-n-butyl and di-tert-butyl disulfide, was conducted at temperatures between 196 and 217 °C. oup.com It was noted that di-tert-butyl disulfide decomposes at a rate comparable to diaryl disulfides, whereas di-n-butyl disulfide showed no decomposition under the same conditions, indicating the influence of the alkyl group structure on thermal stability. oup.com Research on di-tert-butyl disulfide has suggested a decomposition starting temperature of around 650 K (377 °C). researchgate.net

The table below summarizes the thermal decomposition data for some analogous dialkyl disulfides.

| Compound | Decomposition Temperature Range (°C) |

| Dimethyl Disulfide | 316 - 373 |

| Di-tert-butyl Disulfide | Starts at ~377 |

| Di-n-butyl Disulfide | Stable up to 217 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govnetzsch.com DSC is widely used to study thermal transitions in materials, such as melting, crystallization, and glass transitions. malvernpanalytical.comyoutube.com

There is currently no specific DSC data available in the scientific literature for this compound. However, based on the physical properties of analogous compounds, certain thermal transitions can be anticipated. For instance, the melting point of di-tert-butyl disulfide is reported to be -5 °C, and its boiling point is in the range of 200-201 °C. Di-n-butyl disulfide has a boiling point between 229 and 233 °C. thegoodscentscompany.com These values can provide an estimate for the expected phase transition temperatures of this compound. A DSC analysis of this compound would be expected to show an endothermic peak corresponding to its melting point and potentially other transitions depending on its purity and crystalline structure.

The table below presents the known melting and boiling points for some analogous dialkyl disulfides.

| Compound | Melting Point (°C) | Boiling Point (°C) |

| Di-tert-butyl Disulfide | -5 | 200 - 201 |

| Di-n-butyl Disulfide | Not specified | 229 - 233 |

Vi. Computational Chemistry and Theoretical Modeling

Quantum Mechanical Calculations (DFT, ab initio)

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to predicting the intrinsic properties of a molecule. For Di-tert-hexyl disulphide, such calculations would be invaluable.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior.

Kinetic Modeling and Simulation

Kinetic modeling combines theoretical rate constants with experimental data to simulate the evolution of a chemical system over time. For this compound, once elementary reaction pathways and their associated rate parameters are determined through quantum mechanical calculations, a comprehensive kinetic model could be constructed. Such a model would be capable of predicting the product distribution and reaction rates under specific conditions, which is essential for any potential industrial applications. While automated kinetic models have been developed for smaller sulfur compounds, extending these to this compound would require dedicated theoretical studies. butler.edu

Computational chemistry and theoretical modeling have emerged as indispensable tools for elucidating the complex chemical processes that occur during fuel degradation. These methods provide molecular-level insights into reaction mechanisms, kinetics, and thermodynamics that are often difficult or impossible to obtain through experimental means alone. In the context of organosulfur compounds such as this compound, computational studies are particularly valuable for understanding their impact on fuel stability and autoxidation.

Theoretical Studies on Reaction Mechanisms

Theoretical investigations into the reaction mechanisms of organosulfur compounds have significantly advanced our understanding of their role in fuel chemistry. Density Functional Theory (DFT) has been a prominent computational method for exploring the reactions of sulfur species with hydroperoxides, which are key intermediates in autoxidation processes.

Computational studies have explored the role of disulfides in the autoxidation of jet fuel. These theoretical calculations help to elucidate the intricate mechanisms by which sulfur compounds can influence fuel degradation.

Table 1: Representative Calculated Energetics for Disulfide Reactions with Hydroperoxides Note: The following data is representative of computational studies on general disulfides and is provided to illustrate the type of information obtained from such studies, as specific data for this compound is not readily available.

| Reaction | Activation Energy (kcal/mol) | Enthalpy of Reaction (kcal/mol) |

|---|---|---|

| RSSR + R'OOH → RSOH + RSOR' | 25 - 35 | -20 to -30 |

These theoretical findings are instrumental in refining the chemical kinetic models used to predict and control fuel degradation. By understanding the fundamental reaction pathways, it is possible to better anticipate the effects of sulfur compounds like this compound on fuel stability.

A primary goal of computational chemistry in this field is the determination of reaction rate constants, which are essential parameters for kinetic modeling. Theoretical methods, such as Transition State Theory (TST) combined with quantum chemical calculations, can be used to estimate the rate constants of elementary reactions involved in the autoxidation process.

For organosulfur compounds, computational approaches like the automated Reaction Mechanism Generator (RMG) have been used to build reaction networks for their thermal decomposition. While not specifically focused on autoxidation, these studies demonstrate the power of computational methods to predict reaction kinetics. For instance, in the pyrolysis of similar sulfur compounds, rate parameters are often derived from high-level ab initio calculations such as CCSD(T).

The determination of rate constants for the reactions of this compound with hydroperoxides and other radical species is a complex task. The rate of these reactions is highly dependent on the temperature and the specific chemical environment. Computational models can provide valuable estimates for these rate constants under various conditions, which can then be used in larger-scale simulations of fuel behavior.

Table 2: Computationally Estimated Reaction Rate Parameters for a Generic Disulfide Reaction Note: This table presents a hypothetical set of Arrhenius parameters for a generic disulfide reaction to demonstrate the output of computational rate constant determination, as specific values for this compound are not available in the cited literature.

| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) (kcal/mol) |

|---|

The insights gained from these computational studies are vital for developing a comprehensive understanding of how this compound and other disulfides participate in the complex network of reactions that constitute fuel autoxidation and degradation.

Vii. Environmental Transformation and Fate in Research Contexts

Degradation Pathways and Mechanisms

The breakdown of Di-tert-hexyl disulphide in the environment is anticipated to occur through various mechanisms, influenced by its distinct molecular structure featuring a disulfide bond and bulky tert-hexyl side chains.

In the environment, highly reactive species known as hydroxyl radicals (•OH) are key drivers in the transformation of many organic compounds. The interaction between hydroxyl radicals and disulfides can proceed via several routes, including the cleavage of the sulfur-sulfur (S-S) bond and the abstraction of a hydrogen atom from the alkyl chains. nih.govrsc.org

Theoretical investigations into the reactions of hydroxyl radicals with related hydropersulfides (RSSH) have shown that the chemical nature of the attached alkyl group (R) dictates the predominant reaction pathway. nih.govrsc.org For a compound like this compound, it is expected that a reaction with a hydroxyl radical would initiate a series of degradation steps. An attack on one of the sulfur atoms can lead to the scission of the disulfide bond, potentially forming intermediates such as sulfenic acid and a thiol radical. acs.org

Furthermore, research has demonstrated that the reaction of various disulfides with hydroxyl radicals in water can lead to the formation of positively charged disulfide ions (RSSR+). acs.org This oxidation process represents a potentially significant environmental transformation pathway for these sulfur-containing compounds. acs.org

Table 1: Potential Radical-Initiated Transformation Pathways of Dialkyl Disulfides

| Pathway | Description | Potential Products |

| S-S Bond Cleavage | The hydroxyl radical attacks a sulfur atom, causing the disulfide bond to break. nih.govrsc.org | Sulfenic acids (RSOH), Thiol radicals (RS•) acs.org |

| H-Atom Abstraction | A hydrogen atom is removed from the alkyl chain by the hydroxyl radical. | Carbon-centered radicals, Water |

| Positive Ion Formation | The disulfide is oxidized by the hydroxyl radical, forming a positive disulfide ion. acs.org | RSSR+, Hydroxide ion (OH-) acs.org |

Bioremediation is an environmental cleanup strategy that harnesses the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. epa.govscispace.com Although specific bioremediation research targeting this compound is not widely available, studies on other organosulfur compounds, especially those with similar long-chain structures, offer valuable insights into its potential for biodegradation.

For example, the biodegradation of long-side-chain alkyl compounds, a class of widespread environmental chemicals, has been a focus of research. nih.gov The presence of substantial alkyl groups, like the tert-hexyl moieties in this compound, can affect the compound's availability to microorganisms and its subsequent breakdown. Fungi, such as soil ascomycetes, have demonstrated the ability to degrade long-chain alkylphenols, suggesting a possible role for fungal species in the decomposition of structurally similar molecules like this compound. nih.gov

Bacteria, especially those from the genus Pseudomonas, are recognized for their role in the environmental cycling of organosulfur compounds. nih.gov These microbes possess a diverse array of enzymes capable of degrading complex organic structures. The remediation of sites contaminated with organic pollutants often involves either stimulating the native microbial communities or introducing specialized microorganisms to the affected area. oup.comtaylorfrancis.comnih.gov

Environmental Distribution and Transport Research

The movement and partitioning of this compound in the environment are primarily dictated by its physical and chemical properties, including its solubility in water, vapor pressure, and how it distributes between octanol and water (a measure of its hydrophobicity). As a hydrophobic organic compound with significant alkyl chains, this compound is predicted to have limited water solubility and a strong tendency to adsorb to organic matter in soils and sediments. researchgate.net

Studies on the transport of similar hydrophobic organic contaminants suggest that their movement in the subsurface can be intricate, potentially occurring as a distinct liquid phase (non-aqueous phase liquid or NAPL), as a dissolved component in groundwater, or attached to mobile colloidal particles. researchgate.net The hydrophobic nature imparted by the long alkyl chains of this compound indicates a high affinity for soil organic matter and consequently, a low likelihood of leaching into groundwater.

The distribution of volatile organosulfur compounds (VOSCs) in aquatic environments is influenced by factors such as temperature and the amount of dissolved organic carbon. mdpi.com Although this compound is expected to be less volatile than its smaller counterparts, its distribution in water bodies would still be controlled by its partitioning between the water column, sediments, and aquatic life.

Research on Transformation Products and Intermediates

The environmental degradation of this compound is likely to produce a variety of intermediate and final transformation products. By analogy with the breakdown of other disulfides, potential degradation products can be inferred.

Transformations initiated by radicals could yield tert-hexylthiol and tert-hexylsulfenic acid. Subsequent oxidation could lead to the formation of more stable sulfonic acids. In the case of microbial degradation, the metabolic pathways for long-chain alkyl compounds often involve the oxidation of the alkyl side chains, which could result in a range of oxygenated derivatives of this compound. nih.gov

It is crucial to recognize that in the absence of direct experimental evidence for this compound, the identity of its environmental transformation products remains a matter of scientific extrapolation.

Analytical Methodologies for Environmental Monitoring of Organosulfur Compounds

The reliable detection and quantification of organosulfur compounds such as this compound in environmental samples are paramount for assessing their persistence and potential ecological effects. A suite of analytical techniques is available for monitoring these compounds in various environmental media.

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organosulfur compounds. When coupled with a sulfur-selective detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), GC provides a powerful tool for their measurement. nih.govnih.govwur.nl These detectors are highly sensitive and specific to sulfur-containing molecules. wur.nl

To enhance detection limits for trace amounts of these compounds in complex environmental matrices, sample preparation techniques like solid-phase microextraction (SPME) and purge and trap are frequently employed to concentrate the analytes prior to GC analysis. researchgate.net

For unequivocal identification, mass spectrometry (MS), especially when combined with GC (GC-MS), is the method of choice, as it provides detailed structural information based on the mass spectrum of the compound. nih.gov Furthermore, the development of portable mass spectrometers has enabled the real-time, on-site monitoring of volatile organosulfur compounds. rsc.org

Table 2: Analytical Methods for Organosulfur Compounds

| Analytical Technique | Detector | Sample Matrix | Key Advantages |

| Gas Chromatography (GC) | Flame Photometric Detector (FPD) | Air, Water, Soil | High selectivity and sensitivity for sulfur compounds. wur.nl |

| Gas Chromatography (GC) | Sulfur Chemiluminescence Detector (SCD) | Air, Water, Soil | High selectivity and sensitivity towards sulfur compounds. wur.nl |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Air, Water, Soil | Provides structural information for compound identification. nih.gov |

| Headspace GC | FPD/SCD | Liquid and Gaseous | Suitable for volatile compounds in complex matrices. nih.govwur.nl |

| Portable Mass Spectrometry | Membrane Inlet Mass Spectrometer (MIMS) | Gaseous | Allows for real-time, on-site monitoring. rsc.org |

Q & A

Q. How does this compound compare to aromatic disulphides in stabilizing metal nanoparticles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.